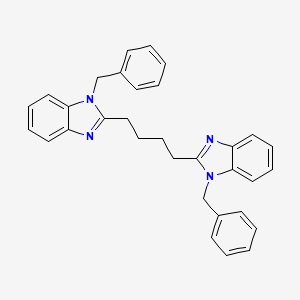
2,2'-butane-1,4-diylbis(1-benzyl-1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE is a complex organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE can be achieved through several synthetic routes. One common method involves the hydrogenation of imidazole derivatives. In this process, benzyl bromide and phenyl bromide are first converted into their corresponding chloroamine salts, which are then reacted with hydrogenated imidazole to yield the target compound . Another method involves a C-nucleophilic addition reaction, where benzyl bromide and phenyl isocyanate react to form the desired product .
Chemical Reactions Analysis
1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common reagents used in these reactions include TBHP for oxidation and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets. The benzimidazole ring system allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
1-BENZYL-2-[4-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1H-1,3-BENZIMIDAZOLE can be compared with other benzimidazole derivatives such as:
- 1-Benzyl-2-phenyl-1H-imidazole
- 1-Benzyl-2-methyl-1H-imidazole
- 4-(1-Benzyl-1H-benzimidazol-2-yl)phenol
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C32H30N4 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1-benzyl-2-[4-(1-benzylbenzimidazol-2-yl)butyl]benzimidazole |
InChI |
InChI=1S/C32H30N4/c1-3-13-25(14-4-1)23-35-29-19-9-7-17-27(29)33-31(35)21-11-12-22-32-34-28-18-8-10-20-30(28)36(32)24-26-15-5-2-6-16-26/h1-10,13-20H,11-12,21-24H2 |
InChI Key |
WINJDROBCVCKTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCCC4=NC5=CC=CC=C5N4CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















